6-Bromo-5-fluoro-1H-indole-3-carbonitrile
Overview
Description
6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C9H4BrFN2 . It is a derivative of the indole family, which are known to be ideal precursors for the synthesis of active molecules .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile is characterized by the presence of bromine, fluorine, and a nitrile group attached to an indole ring . The exact structure would require more specific information or computational chemistry techniques to determine.Chemical Reactions Analysis
While the specific chemical reactions involving 6-Bromo-5-fluoro-1H-indole-3-carbonitrile are not detailed in the searched resources, indole derivatives are known to be involved in a variety of reactions. They are essential and efficient chemical precursors for generating biologically active structures .Scientific Research Applications
Cancer Research
The compound has been used in cancer research . Indole derivatives, such as 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, have shown potential in the treatment of various types of cancer .
Drug Discovery
“6-Bromo-5-fluoro-1H-indole-3-carbonitrile” is also used in drug discovery . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Anti-Inflammatory Drug Development
This compound is used in the development of anti-inflammatory drugs . Indole derivatives have shown anti-inflammatory properties .
Antiviral Research
Indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Antimicrobial Research
Indole derivatives possess antimicrobial activities , which has led to interest among researchers to synthesize a variety of indole derivatives .
Industrial Applications
Indole and its derivatives have value for flavour and fragrance applications , for example, in the food industry or perfumery .
Biotechnological Production
Advances have been made in the biotechnological production of indole from glucose or tryptophan by fermentation, and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The field of indole derivatives, including 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-bromo-5-fluoro-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Studies have shown that 6-Bromo-5-fluoro-1H-indole-3-carbonitrile has potential as a cytotoxic agent and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2/c10-7-2-9-6(1-8(7)11)5(3-12)4-13-9/h1-2,4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQFKUFAZVTFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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